Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1
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Overview
Description
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) is a complex organic compound with the molecular formula C9H10N2O2 It is a derivative of benzoic acid, where the carboxyl group is modified with an aminoiminomethyl group and further esterified with methyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) typically involves multiple steps. One common method starts with the nitration of benzoic acid to form m-nitrobenzoic acid. This intermediate is then reduced to m-aminobenzoic acid, which undergoes further reactions to introduce the aminoiminomethyl group. The final step involves esterification with methyl acetate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and esters, depending on the specific reaction conditions .
Scientific Research Applications
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-amino-: Similar structure but lacks the ester and aminoiminomethyl modifications.
Methyl 3-aminobenzoate: Similar ester group but lacks the aminoiminomethyl group.
3-Amino-4-(methylamino)benzoic acid: Contains an additional methylamino group
Uniqueness
Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[amino-(3-methoxycarbonylphenyl)methylidene]azanium;acetate |
InChI |
InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) |
InChI Key |
WKEPYWCMRLLPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].COC(=O)C1=CC=CC(=C1)C(=[NH2+])N |
Origin of Product |
United States |
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